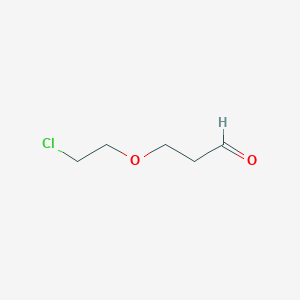

3-(2-Chloroethoxy)propanal

Description

3-(2-Chloroethoxy)propanal is an organochlorine aldehyde characterized by a propanal backbone substituted with a 2-chloroethoxy group (-OCH₂CH₂Cl) at the third carbon. This compound combines the reactivity of an aldehyde group with the electron-withdrawing and steric effects of the chloroethoxy substituent. Chlorinated aldehydes are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, where their reactivity enables further functionalization .

Properties

CAS No. |

5422-33-3 |

|---|---|

Molecular Formula |

C5H9ClO2 |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

3-(2-chloroethoxy)propanal |

InChI |

InChI=1S/C5H9ClO2/c6-2-5-8-4-1-3-7/h3H,1-2,4-5H2 |

InChI Key |

XXKVOLCCICDWCM-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)propanal typically involves the reaction of 3-chloropropanal with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroethoxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)propanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

Oxidation: 3-(2-Chloroethoxy)propanoic acid.

Reduction: 3-(2-Chloroethoxy)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloroethoxy)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)propanal involves its reactivity as an aldehyde and a chloroalkane. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications .

Comparison with Similar Compounds

Sulfur-Containing Analogs: 3-(Methylthio)propanal

Structure : Replaces the chloroethoxy group with a methylthio (-SCH₃) group.

Key Findings :

- Occurrence : Identified in fermented foods (e.g., Budu fish sauce) and roasted peanuts, contributing to "nutty" or "popcorn-like" flavors .

- Formation : Generated via Maillard reaction or methionine Strecker degradation during thermal processing .

- Odor Activity : High odor activity values (OAVs) in roasted peanuts, making it a key flavor contributor .

Comparison :

- Reactivity : The methylthio group is less polar than chloroethoxy, enhancing volatility and aroma impact.

- Applications : Primarily used in food chemistry, unlike chloroethoxy derivatives, which are more likely employed in synthetic chemistry.

Aromatic Substituted Propanals: 3-(2-Chlorophenyl)propanal

Structure : Features a 2-chlorophenyl group (-C₆H₄Cl) instead of chloroethoxy.

Key Findings :

Comparison :

Ethoxy/Methoxy Derivatives: 3-(2-Methoxyethoxy)propylamine

Structure : Substitutes the aldehyde group with an amine and replaces chlorine with methoxy (-OCH₃) .

Key Findings :

Comparison :

- Functionality : The amine group enables participation in condensation reactions, whereas the aldehyde in 3-(2-Chloroethoxy)propanal is prone to oxidation or nucleophilic addition.

Ester Derivatives: Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate

Structure : Replaces the aldehyde with an ester and incorporates a thioether linkage .

Key Findings :

Comparison :

- Reactivity : Esters are less reactive toward nucleophiles than aldehydes, making them preferable in stable intermediates.

Data Table: Key Properties of Selected Propanal Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.